Demeclocycline

Catalog No.
S525621
CAS No.
M.F
C21H21ClN2O8
M. Wt
464.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Demeclocycline

Product Name

Demeclocycline

IUPAC Name

(4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

Molecular Formula

C21H21ClN2O8

Molecular Weight

464.9 g/mol

InChI

InChI=1S/C21H21ClN2O8/c1-24(2)14-7-5-6-10(16(27)12-9(25)4-3-8(22)11(12)15(6)26)18(29)21(7,32)19(30)13(17(14)28)20(23)31/h3-4,6-7,14-15,25-27,30,32H,5H2,1-2H3,(H2,23,31)/t6-,7-,14-,15-,21-/m0/s1

InChI Key

GUXHBMASAHGULD-SEYHBJAFSA-N

SMILES

CN(C)C1C2CC3C(C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O

Canonical SMILES

CN(C)C1C2CC3C(C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3[C@@H](C4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O

The exact mass of the compound Demeclocycline is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Demeclocycline is a broad-spectrum, bacteriostatic tetracycline antibiotic derived from a mutant strain of *Streptomyces aureofaciens*. Structurally, it is distinguished from its parent compound, chlortetracycline, by the absence of a methyl group at the C6 position. While it shares the classic tetracycline mechanism of inhibiting bacterial protein synthesis by binding to the 30S ribosomal subunit, it possesses a unique pharmacological profile. Notably, it is used in the management of the syndrome of inappropriate antidiuretic hormone (SIADH) due to its distinct effect on renal water reabsorption, a property not shared by most other tetracyclines.

Substituting Demeclocycline with other tetracyclines like doxycycline or minocycline based on their shared antibiotic class is unreliable for specific research applications. Minor structural differences result in significant variations in pharmacokinetics, non-antibiotic secondary effects, and phototoxicity. For example, Demeclocycline's ability to induce nephrogenic diabetes insipidus by downregulating aquaporin-2 (AQP2) expression is a highly specific effect crucial for SIADH models, an activity largely absent in other tetracyclines. Furthermore, its phototoxic potential and stability profile differ from other analogs, impacting experimental design, particularly in cell culture or in vivo studies involving light exposure. These distinctions make Demeclocycline a necessary choice for specific, reproducible outcomes in renal physiology and other specialized research areas.

Unique Efficacy in Downregulating Aquaporin-2 (AQP2) for SIADH Models

Demeclocycline is specified for research models of Syndrome of Inappropriate Antidiuretic Hormone (SIADH) due to its unique mechanism of inducing nephrogenic diabetes insipidus. In an in vivo rat model of SIADH, demeclocycline treatment led to a significant 75% reduction in AQP2 abundance in the renal inner medulla compared to control rats. This effect is not a general property of tetracyclines and is central to its utility in correcting hyponatremia in these models. The compound acts by reducing vasopressin-induced cAMP generation and subsequently AQP2 gene transcription.

Evidence DimensionAquaporin-2 (AQP2) protein abundance in renal inner medulla
Target Compound Data75% reduction vs. control
Comparator Or BaselineControl (untreated SIADH model rats)
Quantified Difference75% reduction
ConditionsIn vivo SIADH rat model

For researchers modeling SIADH or investigating renal water transport, other tetracyclines lacking this specific AQP2-downregulating activity are not viable substitutes.

Differentiated Phototoxicity Profile Compared to Doxycycline

While many tetracyclines exhibit phototoxicity, the degree varies significantly, impacting handling and experimental design. In a double-blind crossover study on human volunteers exposed to UVA radiation, doxycycline produced strong phototoxic reactions (stinging sensations or stronger) in 4 out of 8 subjects. In contrast, under the same conditions, 0 out of 8 subjects had a strong reaction to demeclocycline (DMCT). This demonstrates a quantitatively lower risk of severe phototoxic events with demeclocycline compared to doxycycline at the tested dosages, a critical consideration for in vivo studies or cell culture experiments where light exposure is a variable.

Evidence DimensionIncidence of strong phototoxic reactions (stinging or greater)
Target Compound Data0/8 subjects (0%)
Comparator Or BaselineDoxycycline: 4/8 subjects (50%)
Quantified Difference50% lower incidence of strong reactions vs. Doxycycline
ConditionsHuman volunteers, double-blind crossover study, UVA radiation exposure

For applications where incidental light exposure is unavoidable or part of the protocol, Demeclocycline offers a more stable baseline with a lower risk of confounding phototoxic artifacts compared to Doxycycline.

Distinct Pharmacokinetic Profile: Slower Absorption and Longer Half-Life

Demeclocycline exhibits a distinct pharmacokinetic profile compared to the class-defining Tetracycline. Its absorption is slower, with time to reach peak concentration (Tmax) occurring at approximately 4 hours, compared to 2-4 hours for Tetracycline. More importantly, Demeclocycline has a longer serum half-life of 10-16 hours, whereas Tetracycline's is 6-11 hours. This extended half-life allows for more sustained compound levels in vivo, a critical factor for experimental designs requiring stable, long-term exposure without frequent re-dosing.

Evidence DimensionSerum Half-Life
Target Compound Data10–16 hours
Comparator Or BaselineTetracycline: 6–11 hours
Quantified Difference40-60% longer half-life than Tetracycline
ConditionsHuman pharmacokinetic studies

This longer half-life simplifies dosing regimens in animal studies and ensures more consistent compound exposure in long-term cell culture, reducing experimental variability compared to shorter-acting tetracyclines.

Pharmacological Tool for In Vitro and In Vivo Models of Renal Water Transport

Leveraging its unique and potent ability to downregulate AQP2 expression, Demeclocycline is the indicated tetracycline for creating cellular or animal models of nephrogenic diabetes insipidus. Its specific, quantifiable effect on the vasopressin signaling pathway provides a reliable method for studying renal water handling and screening for compounds that modulate this pathway, a task for which other tetracyclines are unsuited.

Control Compound in Phototoxicity and Photosafety Screening

Given its established but comparatively moderate phototoxic potential relative to doxycycline, Demeclocycline serves as a useful benchmark or control compound in photosafety assays. Researchers developing new topical or systemic agents can use Demeclocycline to validate their assays and contextualize the phototoxic risk of new chemical entities against a known standard.

Long-Term In Vivo Studies Requiring Sustained Tetracycline-Class Activity

The extended serum half-life of Demeclocycline makes it a more practical choice than tetracycline for long-term animal studies that require sustained systemic exposure. This pharmacokinetic advantage allows for less frequent dosing, which reduces animal handling stress and maintains more stable plasma concentrations, thereby improving the reproducibility and reliability of the experimental results.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

0.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

464.0986433 g/mol

Monoisotopic Mass

464.0986433 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Wikipedia

Demeclocycline

Drug Warnings

... /Tetracyclines/ should not be given to pregnant patients; they should not be employed for treatment of common infections in children under the age of 8 yr; & unused supplies of these antibiotics should be discarded. /Tetracyclines/
Tetracyclines may aggravate uremia in patients with renal disease by inhibiting protein synthesis & provoking a catabolic effect. /Tetracyclines/
Tetracyclines are incompletely absorbed from the GI tract, such that high concns are reached in the bowel, & therefore the enteric flora is markedly altered. Many aerobic & anaerobic coliform microorganisms & gram-positive spore-forming bacteria are sensitive & may be suppressed markedly during long-term tetracycline regimens before resistant strains reappear. /Tetracyclines/
Because of the emergence of resistance, the tetracyclines are no longer indicated for infections caused by staphylococci, streptococci, or meningococci. /Tetracyclines/
For more Drug Warnings (Complete) data for DEMECLOCYCLINE (19 total), please visit the HSDB record page.

Biological Half Life

10-17 hours
IN PLASMA, IT IS PROTEIN-BOUND 41 TO 90%. ITS T/2 IS ABOUT 12 HR. /HCL/

Use Classification

Pharmaceuticals

Methods of Manufacturing

McCormick et al, J Am Chem Soc 79, 4561 (1957); US patent 2,878,289 (1959 to Am Cyanamid).
APPROPRIATE MUTANT STRAIN OF STREPTOMYCES AUREOFACIENS IS GROWN IN...LIQ NUTRIENT MEDIUM UNDER CONTROLLED CONDITIONS... HARVESTED BROTH IS ACIDIFIED & FILTERED, & ANTIBIOTIC IS ISOLATED FROM FILTRATE, EITHER BY SOLVENT EXTRACTION OR BY CHEM PPTN, & CONVERTED INTO THE HYDROCHLORIDE. /HCL/

General Manufacturing Information

Improved fermentation processes: Szumski; Goodman, Matrishin; Goodman, US patents 3,012,946 and 3,019,172; 3,050,446 (1961 and 1962 to Am Cyanamid); French patent 1,344,645 (1963 to Merck & Co); Neidleman, US patent 3,154,476 (1964 to Olin Mathieson).

Analytic Laboratory Methods

REVERSE PHASE HIGH SPEED LIQ CHROMATOGRAPHY PRESENTED FOR SEPARATION & DETECTION OF TETRACYCLINES. APPROACH IS SUPERIOR TO ION-EXCHANGE LIQ CHROMATOGRAPHY & SPECTROPHOTOMETRIC, CHEM & MICROBIOLOGICAL PROCEDURES CURRENTLY IN USE.
TLC METHOD DESCRIBED IN WHICH TETRACYCLINES ARE SEPARATED ON CELLULOSE LAYER DEVELOPED WITH AQ SOLN OF CERTAIN SALTS (MG, CA, BA & ZINC CHLORIDE). UV FLUORESCENCE OF SPOTS (WITHOUT FURTHER TREATMENT) USED FOR DIRECT PHOTOMETRIC DETECTION WITH GOOD ACCURACY.
Performance of Tet-Lux, a newly developed microbiological test for the detection of tetracycline residues in raw milk, based on tetracycline-controlled luminescence activation of the test bacteria, was evaluated in bovine milks with variable amounts of somatic cells, bacteria, fat, protein, & natural inhibitory compounds. The sensitivity of Tet-Lux was also compared to a commercially available tetracycline immunoassay (Snap, Idexx Laboratories Inc.) & to a microbial inhibition test (Delvotest SP, Gist-Brogades). There were slight differences in the luminescence signals between different milk samples, but no single factor could be pointed out to be responsible for them. There appeared to be a modest inverse relationship between luminescence & increasing fat & protein content. The amount of somatic cells, bacteria, & the natural inhibitors lysozyme & lactoferrin did not affect the luminescence response. The test fulfilled the sensitivity requirement specified by the European Union (max residue limit 100 ng/ml for tetracyclines). The Tet-Lux test was clearly more sensitive to all tetracyclines tested (oxytetracycline, tetracycline, chlortetracycline, doxycycline, demeclocycline, methacycline, minocycline) than Delvotest SP, & for 5 tetracyclines out of 7 more sensitive than Snap. The test provides a fast, simple, & robust microbial method for the qualitative detection of tetracycline residues in milk.

Clinical Laboratory Methods

SIMPLE & INEXPENSIVE FLUORIMETRIC METHOD FOR ANALYSIS OF MIXT OF TETRACYCLINES (INCL DEMETHYLCHLORTETRACYCLINE) IN PLASMA CONSISTS OF CONVERSION TO FLUORESCENT FORM & MEASUREMENT IN SPECTROFLUORIMETER.

Interactions

PRERENAL AZOTEMIA & DRUG TOXICITY MAY ARISE WHEN TETRACYCLINES ARE ADMIN TO PT WITH DECR RENAL FUNCTION. METHOXYFLURANE IS ASSOC WITH DOSE-RELATED IMPAIRMENT OF RENAL FUNCTION, SO POTENTIAL FOR TETRACYCLINE TOXICITY MAY BE INCR FOLLOWING...ANESTHESIA. ... ALL TETRACYCLINES EXCEPT DOXYCYCLINE MAY EXHIBIT SAME...TOXICITY.
SIMULTANEOUS ADMIN OF ALUMINUM, CALCIUM, OR MAGNESIUM IONS SIGNIFICANTLY DECR GI ABSORPTION OF TETRACYCLINE. ... /DEMECLOCYLINE HAS/ BEEN REPORTED TO INTERACT WITH ALUMINUM IONS & DAIRY PRODUCTS CONTAINING CALCIUM (EG, COTTAGE CHEESE & MILK).
BECAUSE METHOTREXATE BINDS TO PLASMA PROTEINS, IT CAN BE DISPLACED FROM ITS BINDING SITES & MADE AVAIL TO REACT WITH DIHYDROFOLATE REDUCTASE. THOSE COMPD THAT HAVE BEEN REPORTED TO DISPLACE METHOTREXATE INCL...TETRACYCLINES.
TETRACYCLINE MAY ANTAGONIZE BACTERICIDAL EFFECT OF PENICILLIN, BUT CLINICALLY SIGNIFICANT INTERACTION OCCURS ONLY IN SITUATIONS WHERE RAPID BACTERICIDAL EFFECT IS NECESSARY (EG, PNEUMOCOCCAL MENINGITIS). ... ALL TETRACYCLINES MAY BE EXPECTED TO INTERACT IN SIMILAR MANNER...
For more Interactions (Complete) data for DEMECLOCYCLINE (7 total), please visit the HSDB record page.

Stability Shelf Life

Raw milk samples collected from bulk milk tankers may be screened for the presence of tetracycline antibiotics using rapid screening tests. If tetracycline residues are detected, the milk may be shipped to a laboratory for high-pressure liquid chromatography (HPLC) analysis. Because the milk may be shipped on ice blocks, it is important to know whether tetracycline residues are stable at that temperature and for how long. Control raw milk samples fortified with 50 ppb each chlortetracycline, demeclocycline, methacycline hydrochloride, minocycline, oxytetracycline, and tetracycline were incubated at 4 degrees C or 25 degrees C, then analyzed using a metal chelate affinity chromatography extraction and HPLC. No loss of tetracycline was observed after 48 h of storage at 4 degrees C or 24 h at 25 degrees C. Losses ranging from 4 to 13% and 0 to 18% were noted after 72 h at 4 degrees C and 48 h at 25 degrees C, respectively.
Film-coated tablets containing erythromycin ethylsuccinate and demeclocycline hydrochloride were prepared, and the stability of the preparation was investigated following storage for up to 2 yr in temperatures ranging from 20DG to 55DGC. Between 20DG and 37DGC, the tablets retain their disintegration time, hardness, and dissolution time within acceptble limits specified by the pharmacopeia. When stored at 55DGC for a month, a slight variation (darkening) in color was observed, an increase in disintegration time to 60 min compared to 11 min at 25DGC and a significant loss (40%) in the content of antibiotic.
The photodegradation of demeclocycline hydrochloride in buffer solutions was studied in the absence and presence of some potential photostabilizers under the influence of fluorescent light. Photolysis of drug solutions followed first order kinetics. The drug was more stable in acidic pH. Ionic strength of the buffer did not affect photolysis. Reduced glutathione was the most effective photostabilizer. An increase in glutathione concentration decreased the photodegradation rate, but this decrease was not significant above 20 mcg/ml glutathione. Photodegradation was lowest at pH 4.5 citrate buffer. A mixture of 50% propylene glycol or 50% polyethylene glycol 400 (PEG 400) in phosphate buffer did not have a photostabilizing effect. Aluminum foil-covered glass vials provided greater photoprotection than did clear glass or amber glass vials.

Dates

Last modified: 08-15-2023
De Troyer A, Demanet JC: Correction of antidiuresis by demeclocycline. N Engl J Med. 1975 Oct 30;293(18):915-8. [PMID:170519]

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